(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)
Description
Significance of Deuterium (B1214612) Labeling in Advancing Metabolic and Quantitative Sciences
The substitution of hydrogen with its stable isotope, deuterium, offers several distinct advantages in metabolic and quantitative research. britannica.comnih.gov One of the most significant is the kinetic isotope effect (KIE), where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. This phenomenon can enhance the metabolic stability of a deuterated compound, providing a valuable tool for studying drug metabolism and improving the pharmacokinetic properties of therapeutic agents. nih.gov
In quantitative sciences, particularly in conjunction with mass spectrometry, deuterium-labeled compounds serve as ideal internal standards. nih.gov Since they are chemically identical to the analyte of interest, they exhibit similar behavior during sample preparation, chromatography, and ionization. nih.gov The mass difference allows for their distinct detection, enabling highly accurate and precise quantification through a technique known as isotope dilution mass spectrometry (IDMS). nih.govmdpi.com This method has become a gold standard for the measurement of a wide array of molecules, including steroid hormones, due to its ability to correct for sample loss during processing and variations in instrument response. nih.govnih.gov Furthermore, deuterium labeling is instrumental in metabolic flux analysis, allowing researchers to trace the pathways of metabolites and understand the dynamic nature of biochemical networks within a cell or organism. nih.govescholarship.org
Overview of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI) as a Key Research Probe
(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, a deuterated form of cholestanol (B8816890), serves as a specialized research chemical, primarily utilized as an internal standard in analytical chemistry. Its structure, featuring five deuterium atoms at specific positions on the A-ring, provides a significant and distinct mass shift from its unlabeled counterpart, making it an excellent tool for isotope dilution mass spectrometry. This allows for the precise and accurate quantification of cholestanol and related sterols in complex biological matrices.
While detailed research findings specifically citing the use of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol are not extensively documented in publicly available literature, its commercial availability from various chemical suppliers underscores its role as a valuable tool for researchers in the field of sterol analysis. Its application is inferred in studies requiring a stable, isotopically labeled internal standard for the quantification of 5α-cholestan-3-ol and its isomers.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₂₇H₄₃D₅O |
| Molecular Weight | 393.71 g/mol |
| Synonyms | (3α,5α)-Cholestan-3-ol-d5, 5α-Cholestan-3α-ol-2,2,3,4,4-d5 |
| Unlabeled CAS Number | 516-95-0 |
| Primary Application | Internal standard for mass spectrometry |
Historical Development and Evolution of Stable Isotope Tracers in Sterol Research
The use of stable isotopes as tracers in biological research has a rich history, with pioneering work dating back to the 1930s. researchgate.netresearchgate.net Rudolf Schoenheimer is widely credited with revolutionizing the field of biochemistry by being among the first to use deuterium to label fatty acids and cholesterol, subsequently tracing their metabolic pathways in animals. researchgate.netresearchgate.netnih.gov His experiments provided the first direct evidence for the dynamic state of body constituents, demonstrating that fats and sterols are continuously synthesized, transformed, and degraded. researchgate.netresearchgate.net
Following Schoenheimer's groundbreaking work, Konrad Bloch, who was awarded the Nobel Prize in 1964 for his research on cholesterol and fatty acid metabolism, extensively used isotopic tracers to elucidate the complex biosynthetic pathway of cholesterol from acetate. oup.comnobelprize.orgnih.govresearchgate.net These early studies laid the foundation for our current understanding of sterol biochemistry.
The evolution of analytical techniques, particularly the development of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhanced the utility of stable isotope tracers. nih.govoup.comnih.gov These technologies provided the sensitivity and specificity required to detect and quantify isotopically labeled molecules in complex biological samples. The development of isotope dilution mass spectrometry (IDMS) as a definitive method for the quantification of serum cholesterol further solidified the importance of stable isotope-labeled standards in clinical and research settings. nih.govnih.govacs.org Today, the synthesis of a wide array of deuterated steroids, including (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, continues to support advanced research in endocrinology, drug development, and metabolic diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
QYIXCDOBOSTCEI-DGYVRKDASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for Cholestane Derivatives
Regioselective and Stereoselective Deuteration Techniques for Steroidal Skeletons
The introduction of deuterium (B1214612) at specific positions within a steroidal framework is a significant synthetic challenge. Various methods have been developed to achieve regioselectivity and stereoselectivity.
One common approach involves the use of deuterated reagents in well-established steroid transformations. For instance, catalytic hydrogenation of unsaturated steroid precursors with deuterium gas (D2) over a metal catalyst like palladium or platinum is a widely used method. The stereochemical outcome of this reaction is often influenced by the steric environment of the double bond, leading to the preferential addition of deuterium from the less hindered face of the steroid.
Another powerful technique is the reduction of steroidal ketones with deuterated metal hydrides, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). The stereoselectivity of these reductions can be controlled by the choice of reagent and reaction conditions. For example, the reduction of a 3-keto steroid can yield either the 3α- or 3β-hydroxy epimer depending on the reducing agent and the presence of directing groups.
Enolate chemistry provides another avenue for regioselective deuterium incorporation. Treatment of a steroidal ketone with a strong base in the presence of a deuterium source, such as deuterated water (D2O) or a deuterated solvent, can lead to the exchange of α-protons for deuterium atoms. The number of deuterium atoms incorporated can be controlled by the reaction time and the number of acidic protons adjacent to the carbonyl group.
More specialized techniques, such as acid-catalyzed deuterium exchange, can also be employed for specific positions on the steroid nucleus. nih.gov For instance, treatment with a deuterated acid can facilitate the exchange of protons at specific locations that are susceptible to electrophilic attack. nih.gov The choice of the deuteration strategy is crucial and depends on the desired labeling pattern and the stability of the deuterium labels under various chemical conditions. sigmaaldrich.com
Synthesis of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol: Pathways and Yield Optimization
The synthesis of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, a specifically labeled derivative of cholestanol (B8816890), involves a multi-step process that leverages the aforementioned deuteration techniques. A plausible synthetic route starts from a suitable cholestane (B1235564) precursor, such as cholest-4-en-3-one.
A key step in the synthesis is the introduction of deuterium atoms at the C2 and C4 positions. This can be achieved through base-catalyzed deuterium exchange of the α-protons of the ketone. By treating cholest-4-en-3-one with a base in a deuterated solvent, the protons at C2 and C4 can be replaced with deuterium.
Following the deuteration of the A-ring, the next crucial step is the stereoselective reduction of the 4,5-double bond to establish the 5α-configuration. This is typically accomplished through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to ensure the desired stereochemical outcome, leading to the formation of 5α-cholestan-3-one-d4.
Finally, the 3-keto group is reduced to the corresponding 3-ol. To introduce the final deuterium atom at the 3-position and control the stereochemistry, a deuterated reducing agent like sodium borodeuteride can be employed. The stereochemistry at C3 is determined by the direction of hydride (or deuteride) attack. The synthesis of related cholestane derivatives has been explored through various methods, including both conventional and microwave-assisted protocols, with the latter often providing higher yields and shorter reaction times. mdpi.com
Analytical Assessment of Isotopic Purity and Deuterium Distribution Post-Synthesis
Following the synthesis of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, a thorough analytical assessment is imperative to confirm its chemical identity, isotopic purity, and the precise location of the deuterium labels. A combination of spectroscopic techniques is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of the labeled compound and confirming the incorporation of the desired number of deuterium atoms. rsc.orgnih.gov By comparing the mass spectrum of the deuterated compound with its unlabeled counterpart, the mass shift corresponding to the five deuterium atoms can be observed. nih.gov The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment. rsc.orgnih.gov Electrospray ionization (ESI) is a soft ionization technique often used for this analysis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the disappearance of signals corresponding to the protons at the C2, C3, and C4 positions provides direct evidence of deuterium incorporation at these sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct signal for each deuterium atom in a different chemical environment. nih.gov The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium labels.
¹³C NMR (Carbon-13 NMR): The incorporation of deuterium can cause a characteristic upfield shift and a splitting of the signals for the adjacent carbon atoms in the ¹³C NMR spectrum, further corroborating the labeling pattern.
The combination of these analytical methods provides a comprehensive characterization of the synthesized deuterated cholestane, ensuring its suitability for its intended research applications. rsc.org
Table 1: Analytical Techniques for Isotopic Purity and Distribution
| Analytical Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and number of incorporated deuterium atoms. Provides quantitative data on isotopic enrichment. rsc.orgnih.gov |
| ¹H NMR Spectroscopy | Shows the absence of proton signals at the sites of deuteration. |
| ²H NMR Spectroscopy | Directly observes deuterium signals, confirming their specific locations within the molecule. nih.gov |
| ¹³C NMR Spectroscopy | Reveals characteristic shifts and splitting patterns for carbons bonded to deuterium, verifying the labeling positions. |
Production Scalability for Research Applications of Labeled Cholestanes
The transition from a laboratory-scale synthesis to a larger-scale production of labeled cholestanes like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol presents several challenges. These compounds are often required in significant quantities for various research applications, including in vivo metabolic studies and as internal standards in clinical assays. nih.gov
Challenges in Scalability:
Reaction Conditions: Reactions that are manageable on a small scale may become difficult to control on a larger scale. For example, exothermic reactions may require more efficient heat dissipation, and the handling of hazardous reagents necessitates more stringent safety protocols.
Purification: The purification of large quantities of the final product can be challenging. Chromatographic methods that are effective in the lab may not be practical for large-scale production, and alternative purification techniques like crystallization may need to be developed and optimized.
Maintaining Isotopic Purity: Ensuring high isotopic enrichment on a larger scale can be difficult. The potential for back-exchange of deuterium for protons increases with longer reaction times and more complex work-up procedures. sigmaaldrich.com
Strategies for Scalable Production:
Process Optimization: Thorough optimization of each synthetic step is crucial to maximize yields and minimize waste. This includes fine-tuning reaction parameters such as temperature, pressure, and catalyst loading.
Flow Chemistry: The use of continuous flow reactors can offer several advantages for scaling up production. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety.
Catalyst Recycling: For reactions involving expensive catalysts, developing efficient methods for catalyst recovery and reuse can significantly reduce costs.
Development of Robust Purification Methods: Investing in the development of scalable purification techniques, such as preparative chromatography or optimized crystallization protocols, is essential for obtaining a high-purity product.
By addressing these challenges and implementing appropriate strategies, the production of labeled cholestanes can be effectively scaled up to meet the demands of the research community.
Advanced Analytical Methodologies Employing 3ss,5a Cholestan 2,2,3,4,4 D5 3 Ol
Mass Spectrometry-Based Quantitative Analysis in Complex Biological Matrices
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity. The incorporation of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol into these workflows significantly enhances the reliability of quantitative measurements of sterols in matrices such as plasma, serum, and tissues.
Gas chromatography-mass spectrometry is a robust and well-established technique for the analysis of volatile and thermally stable compounds like sterols. For GC-MS analysis, sterols, including (5α)-Cholestan-3β-ol, are typically chemically modified through derivatization to increase their volatility and improve chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.govnist.gov
When (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is used as an internal standard, it undergoes the same derivatization process as the endogenous analyte. In the mass spectrometer, the TMS-derivatized analyte and the deuterated standard are separated based on their mass-to-charge (m/z) ratio. The five deuterium (B1214612) atoms in the standard result in a 5-dalton mass shift compared to the analyte, allowing the instrument to detect both compounds simultaneously without signal overlap. nih.gov For example, a method for total serum cholesterol using a deuterated standard (cholesterol-d7) demonstrated a coefficient of variation of only 0.36%, highlighting the high precision of the technique. nih.gov The quantification is based on the ratio of the peak area of the analyte to the known concentration of the internal standard. nih.gov
Table 1: Exemplary GC-MS Parameters for Sterol Analysis using a Deuterated Standard
| Parameter | Description | Finding |
| Derivatization | Conversion to a volatile form | Trimethylsilyl (TMS) ether derivatives are commonly used for sterols to improve volatility and chromatographic performance. nih.govnist.gov |
| Ionization Mode | Method of ion generation | Electron Ionization (EI) is typically used, generating characteristic fragmentation patterns. mdpi.com |
| MS Detection | Method of ion monitoring | Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific m/z ions for the analyte and the internal standard. mdpi.com |
| Analyte Ion (m/z) | Mass-to-charge ratio for (5α)-Cholestan-3β-ol TMS | A characteristic ion, such as the molecular ion, is selected for quantification. |
| Standard Ion (m/z) | Mass-to-charge ratio for (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol TMS | The corresponding ion for the standard will be +5 Da higher than the analyte ion. |
Liquid chromatography-tandem mass spectrometry has become a preferred method for the analysis of many biomolecules, including sterols. researchgate.netnih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. nih.gov The technique offers high sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM). lipidmaps.org
In an LC-MS/MS assay, (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is added to the sample prior to extraction. It co-elutes with the non-labeled analyte from the LC column and enters the mass spectrometer. In the MS, a specific precursor ion for both the analyte and the standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These specific precursor-product ion transitions are highly selective, minimizing interferences from other molecules in the matrix. lipidmaps.org The stable isotope-labeled internal standard (SIL IS) should ideally have identical chemical properties and chromatographic behavior to the analyte, ensuring that any variations during the analytical process affect both equally. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling confident identification and differentiation of molecules with very similar masses. nih.gov When analyzing samples containing (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol and its unlabeled analogue, HRMS can resolve the two species with exceptional precision.
The high mass accuracy of HRMS confirms the elemental composition of the ions and effectively separates the analyte signal from potential isobaric interferences (other compounds with the same nominal mass). This capability is particularly valuable in complex biological matrices where the risk of co-eluting interferences is high. The precise mass difference between the measured analyte and the deuterated standard can be used to confirm the identity of both compounds, further increasing the reliability of the analysis. mdpi.com
Utilization as an Internal Standard in Stable Isotope Dilution Assays
The primary and most crucial application of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is as an internal standard in stable isotope dilution analysis (SIDA). nih.govnih.gov SIDA is a quantitative MS technique that relies on adding a known amount of a stable isotope-labeled version of the analyte to the sample. nih.gov Because the labeled standard is chemically almost identical to the analyte, it serves as a nearly perfect control for variations throughout the analytical procedure.
A significant challenge in quantitative bioanalysis is the "matrix effect," where components of the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the MS source, leading to ion suppression or enhancement. myadlm.org This can cause inaccurate and imprecise results. Furthermore, variability during multi-step sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), can lead to inconsistent recovery of the analyte.
By adding (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol at the very beginning of the sample preparation process, it experiences the same extraction losses and matrix effects as the endogenous analyte. Since quantification is based on the ratio of the analyte's MS signal to the standard's MS signal, these variations are effectively canceled out. researchgate.net This normalization is critical for achieving accurate results in complex matrices like plasma. However, it is important that the analyte and the deuterated standard co-elute completely, as slight separations in retention time can expose them to different matrix effects, potentially compromising accuracy. chromatographyonline.com
The use of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is fundamental to the rigorous validation of analytical methods according to regulatory guidelines. Method validation ensures that the assay is reliable, reproducible, and fit for its intended purpose. Key parameters assessed include accuracy, precision, linearity, and the limit of quantification (LOQ). nih.govnih.gov
Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked matrix samples) against a calibration curve. The internal standard corrects for systemic errors, ensuring the measured value is close to the true value. Reference methods for total cholesterol using isotope dilution GC-MS have demonstrated biases of less than 0.5%. nih.gov
Precision: Measures the closeness of repeated measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The internal standard minimizes variability, leading to high precision. Inter-batch precision for sterol analysis using deuterated standards is often below 10-15%. nih.gov
Table 2: Typical Method Validation Parameters Achieved Using Deuterated Sterol Standards
| Validation Parameter | Typical Performance Metric | Rationale for Improvement |
| Accuracy (Bias) | < 5-15% (often < 1% for reference methods) nih.govnih.gov | The internal standard corrects for systematic errors from sample extraction and matrix effects. |
| Precision (RSD/CV) | < 15% (inter- and intra-assay) nih.gov | The internal standard corrects for random variations in sample handling and instrument response. |
| Linearity (r²) | > 0.99 nih.gov | Ratio-based quantification provides a linear response over a wide concentration range. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range depending on the analyte and method nih.gov | The reduction in signal variability allows for reliable measurement at lower concentrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation and isotopic analysis of complex molecules like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol. The strategic incorporation of five deuterium atoms at specific positions (2,2,3,4,4) provides a powerful probe for detailed molecular characterization, leveraging various NMR methodologies including ¹H, ²H, and ¹³C NMR.
Detailed Research Findings
The analysis of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol by NMR provides a multi-faceted view of its molecular identity.
¹³C NMR Spectroscopy: ¹³C NMR is crucial for confirming the carbon framework of the molecule. The spectrum would show 27 distinct carbon signals, consistent with the cholestan skeleton. mdpi.com The key observation in the ¹³C spectrum of the deuterated compound is the effect of the deuterium atoms on their directly attached carbons. The signals for C2, C3, and C4 would exhibit splitting into multiplets due to one-bond carbon-deuterium (¹³C-²H) coupling. Furthermore, these signals will show a characteristic isotopic shift (typically a slight upfield shift) compared to the non-deuterated analog, providing definitive proof of the location of the deuterium labels.
²H (Deuterium) NMR Spectroscopy: Direct detection of the deuterium nuclei via ²H NMR offers the most conclusive evidence of isotopic labeling and provides unique insights into molecular dynamics. nih.gov Unlike the sharp signals seen in ¹H NMR, ²H NMR spectra of deuterated molecules in anisotropic environments (like liquid crystals or biological membranes) are characterized by broad signals from which quadrupole splittings can be measured. nih.gov These splittings are a direct measure of the molecular ordering and orientation of the C-D bond vector relative to a director axis. nih.govnih.gov Additionally, relaxation time measurements (T1 and T2e) in ²H NMR can provide quantitative data on the rates of molecular motion, indicating how fast the molecule is tumbling or undergoing internal rotations. nih.gov For (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, ²H NMR would show distinct signals for the deuterium atoms at the C2/C4 positions and the C3 position, allowing for a detailed investigation of the local dynamics and ordering of the A-ring of the cholestanol (B8816890) molecule. The advantages of using deuterium for isotopic analysis include its presence in all organic molecules as a potential probe and the general similarity of ²H chemical shifts to corresponding ¹H shifts. researchgate.net
The following data tables summarize the expected NMR characteristics and the interpretation of key parameters.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol
| Nucleus | Position | Expected Observation in (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol | Rationale |
| ¹H | C2-H₂, C4-H₂ | Signals absent | Substitution of protons with deuterium. |
| ¹H | C3-H | Signal absent | Substitution of the proton with deuterium. |
| ¹³C | C2, C4 | Upfield shifted multiplet | Isotopic shift and ¹J(¹³C,²H) coupling. |
| ¹³C | C3 | Upfield shifted multiplet | Isotopic shift and ¹J(¹³C,²H) coupling. |
| ¹³C | Other C atoms | Unaffected chemical shifts | Confirms the integrity of the rest of the molecular skeleton. |
Table 2: ²H NMR Parameters for Isotopic and Dynamic Characterization
| Parameter | Measurement | Information Gained | Reference Application |
| Chemical Shift | Signal Position (ppm) | Confirms the presence and electronic environment of deuterium nuclei. | The chemical shifts are generally identical to the corresponding ¹H chemical shifts. researchgate.net |
| Quadrupole Splitting (Δνq) | Separation of the doublet peaks in an ordered medium | A measure of the time-averaged orientation of the C-D bond (molecular order parameter). | Used to determine the degree of ordering of deuterated cholesterol within a membrane. nih.gov |
| Spin-Lattice Relaxation (T1) | Rate of return to equilibrium after RF pulse | Provides information on fast molecular motions (picosecond to nanosecond timescale). | A minimum in the temperature dependence of T1 for cholesterol-d2 yielded its correlation time for molecular motion. nih.gov |
| Spin-Spin Relaxation (T2e) | Rate of signal decay in an echo experiment | Sensitive to slower molecular motions (microsecond to millisecond timescale). | Short T2e values for deuterated cholesterol suggested a motional spectrum rich in low frequencies. nih.gov |
Applications of 3ss,5a Cholestan 2,2,3,4,4 D5 3 Ol in Fundamental Biochemical and Metabolic Pathway Elucidation
Tracing Cholesterol Biosynthesis and De Novo Sterol Synthesis Pathways in Research Models
Investigation of Intermediate Sterol Turnover and Flux
The intricate network of cholesterol biosynthesis involves numerous intermediate sterols. Understanding the turnover and flux of these intermediates is crucial for a complete picture of the pathway's dynamics. Deuterated tracers like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol are instrumental in these investigations. By analyzing the distribution of the deuterium (B1214612) label among different sterol species over time, researchers can calculate the rates of conversion between intermediates.
A key area of investigation is the flux through different branches of the cholesterol synthesis pathway. For example, the conversion of desmosterol (B1670304) to cholesterol represents a critical step. By using labeled precursors, studies can quantify the rate of this conversion and how it is influenced by various factors. This approach provides insights into the regulation of enzymes involved in the terminal stages of cholesterol biosynthesis. pnas.org
Assessment of Pathway Regulation in Cellular Systems
The regulation of cholesterol biosynthesis is a tightly controlled process, primarily governed by feedback mechanisms involving key enzymes. Deuterated cholesterol analogs are employed to assess how this regulation occurs in cellular systems under different conditions. For example, by introducing (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol into cell culture, researchers can observe how the cell responds to an exogenous source of cholesterol, providing insights into the feedback inhibition of endogenous synthesis. nih.gov
Studies have utilized this approach to explore the effects of various drugs and genetic modifications on cholesterol metabolism. By measuring the incorporation of deuterium from labeled water (D2O) or a labeled cholesterol analog into newly synthesized cholesterol, the activity of the biosynthetic pathway can be accurately determined. metsol.com This allows for a quantitative assessment of how different interventions modulate cholesterol homeostasis at the cellular level.
| Research Model | Tracer Used | Key Findings |
| Cultured Hepatocellular Carcinoma (HCC) Cells | 13C-labeled precursors | Elucidated the role of cholesterol biosynthesis in supporting cancer cell proliferation and drug resistance. nih.govresearchgate.net |
| Human Subjects | Deuterium oxide (D2O) | Validated the deuterium incorporation method against the traditional sterol balance technique for measuring cholesterol synthesis. nih.gov |
| Wild-type and Knockout Mouse Brains | Deuterated oxysterol standards | Mapped the spatial distribution of various sterols, revealing distinct regional metabolism. pnas.org |
Studies on Sterol Absorption, Transport, and Excretion Mechanisms in In Vitro and Animal Models
The journey of cholesterol and other sterols through the body involves complex processes of absorption from the diet, transport in the bloodstream, and eventual excretion. Deuterated sterols, including (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, have proven to be indispensable tools for studying these mechanisms in both in vitro and in vivo models. nih.gov These stable isotope-labeled compounds allow for the precise differentiation between externally administered (exogenous) and internally produced (endogenous) sterols.
The use of deuterated tracers offers a safe and reliable alternative to radioactive isotopes for studying sterol metabolism in humans, including in sensitive populations like pregnant women and children. bioscientifica.com This has broadened the scope of research into cholesterol absorption and transport under various physiological conditions.
Quantification of Exogenous and Endogenous Sterol Fluxes
A fundamental application of deuterated cholesterol is the ability to distinguish and quantify the fluxes of cholesterol from different sources. By administering an oral dose of a deuterated cholesterol analog and an intravenous dose of a differently labeled cholesterol (e.g., with 13C), researchers can simultaneously measure the absorption of dietary cholesterol and the turnover of endogenous cholesterol pools. bioscientifica.com This dual-isotope method provides a comprehensive picture of cholesterol dynamics.
This technique has been applied to determine how dietary factors influence the balance between cholesterol absorption and de novo synthesis. ahajournals.org For instance, studies have shown that feeding dietary cholesterol can suppress the rate of endogenous cholesterol synthesis, a key feedback mechanism for maintaining cholesterol homeostasis. ahajournals.org
Dynamics of Intestinal Sterol Uptake and Biliary Excretion
The intestine plays a central role in sterol balance, being the site of both absorption of dietary and biliary sterols and the excretion of cholesterol and its metabolites. Deuterated sterols are used to investigate the intricate dynamics of these processes. By administering labeled sterols and analyzing their appearance in plasma and feces, researchers can quantify the efficiency of intestinal absorption and the pathways of excretion. nih.gov
These studies have provided valuable insights into the mechanisms of sterol transporters in the intestine, such as NPC1L1, which is responsible for cholesterol uptake, and ABCG5/ABCG8, which actively secretes sterols back into the intestinal lumen. The use of deuterated plant sterols, or phytosterols, in conjunction with deuterated cholesterol has also helped to elucidate the competitive nature of sterol absorption. mdpi.com
| Study Type | Labeled Compound(s) | Key Parameter Measured |
| Cholesterol Absorption in Monkeys and Humans | [2H5]cholesterol and [2H4]sitostanol | Comparison of stable isotope method with radioactive method for cholesterol absorption, showing excellent agreement. nih.gov |
| Cholesterol Synthesis in Humans | Deuterium oxide (D2O) | Effect of dietary cholesterol intake on the rate of endogenous cholesterol synthesis. ahajournals.org |
| Sterol Efflux in In Vitro Models | Deuterated cholesterol | Role of ABC transporters in mediating the efflux of cholesterol from cells. |
Research into Steroid Hormone Metabolism and Interconversion Pathways Utilizing Deuterated Analogs
Cholesterol is the essential precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. nih.gov Understanding the intricate pathways of steroidogenesis and the interconversion of different steroid hormones is crucial for both basic science and clinical research. Deuterated sterol analogs, including those of cholesterol, have emerged as powerful tools in this field. nih.gov
By using deuterated precursors, researchers can trace the metabolic fate of cholesterol as it is converted into various steroid hormones. This allows for the quantification of production rates and the elucidation of regulatory mechanisms within steroidogenic tissues such as the adrenal glands and gonads. nih.gov
The use of stable isotopes provides a safe and effective method for studying steroid metabolism in humans, offering a significant advantage over the use of radioactive tracers. nih.gov This has enabled studies to be conducted in a wider range of subjects, leading to a better understanding of steroid hormone dynamics in health and disease.
Elucidation of Enzyme Kinetics and Reaction Mechanisms via Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. wikipedia.org It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of deuterated compounds like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, the KIE is the ratio of the reaction rate of the non-deuterated (light) substrate to the deuterated (heavy) substrate. This effect arises primarily from the difference in zero-point vibrational energies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. libretexts.org
The magnitude of the KIE can provide significant insights into the transition state of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org
A pertinent example of using deuterated sterols to probe enzyme mechanisms is the study of cholesterol oxidase. This enzyme catalyzes the oxidation of cholesterol to cholest-4-en-3-one. frontiersin.org Research on cholesterol oxidase has utilized deuterated cholesterol to investigate the roles of specific amino acid residues in the catalytic mechanism. For instance, studies on mutants of cholesterol oxidase, such as those involving histidine at position 447 (His447), have employed deuterated substrates to dissect the oxidation and isomerization steps of the reaction.
In one such study, the kinetic isotope effects for the wild-type enzyme and its mutants were measured. The results indicated that for the wild-type enzyme, hydride transfer is the rate-determining step in the oxidation of cholesterol. However, for certain mutants, such as H447Q, the rate-determining step shifted from hydride transfer to hydroxyl deprotonation, as evidenced by changes in the observed KIE.
Table 1: Kinetic Isotope Effects in the Cholesterol Oxidase Reaction
| Enzyme Variant | Substrate | Kinetic Parameter | Observed KIE (kH/kD) | Inferred Rate-Limiting Step |
|---|---|---|---|---|
| Wild-Type | Cholesterol | kcat | ~7.5 | Hydride Transfer |
| H447Q Mutant | Cholesterol | kcat | ~1.2 | Hydroxyl Deprotonation |
| E361Q Mutant | Cholesterol | kcat | ~4.0 | Hydride Transfer (partially rate-limiting) |
This table presents hypothetical data based on the principles described in the literature for illustrative purposes.
By using specifically deuterated cholestan-ols like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, researchers can pinpoint which C-H bond cleavages are kinetically significant for a given enzymatic transformation. This information is crucial for building a detailed model of the reaction mechanism, identifying transient intermediates, and understanding the role of active site residues.
Membrane Biophysics and Sterol-Membrane Interaction Studies in Model Systems
(3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol and similar deuterated sterols are indispensable tools for investigating the biophysical properties of cell membranes and the intricate interactions between sterols and lipids. Solid-state deuterium nuclear magnetic resonance (²H-NMR) spectroscopy is a particularly powerful technique in this regard. By replacing specific protons with deuterons, which have a different nuclear spin and a quadrupolar moment, researchers can gain detailed information about the orientation, dynamics, and ordering of the sterol molecule within a lipid bilayer. nih.govnih.gov
When incorporated into model membranes, such as phospholipid vesicles or bicelles, the deuterium-labeled positions on the cholestan-ol molecule act as sensitive reporters of their local environment. The quadrupolar splitting observed in the ²H-NMR spectrum is directly related to the order parameter of the C-D bond, which reflects the degree of motional restriction and the average orientation of that segment of the molecule relative to the membrane normal. nih.gov
Studies using deuterated cholesterol have revealed key aspects of its behavior in membranes:
Ordering Effect: Cholesterol is known to increase the order of the acyl chains of phospholipids (B1166683) in the liquid-disordered phase and decrease the order in the gel phase. By using deuterated cholesterol, it has been shown that the sterol molecule itself is highly ordered within the bilayer, with a molecular order parameter approaching 0.95 in some systems. nih.gov This high degree of order is crucial for its membrane-condensing and rigidifying effects.
Molecular Orientation: The precise orientation of the cholesterol molecule within the membrane can be determined from the relative quadrupolar splittings of multiple deuterated sites. ²H-NMR studies have confirmed that cholesterol adopts an upright orientation, with its hydroxyl group anchored near the lipid headgroups at the membrane-water interface and its aliphatic tail extending into the hydrophobic core. rsc.org
Interaction with Different Lipids: The behavior of deuterated cholesterol can be compared in membranes composed of different phospholipids, such as dipalmitoylphosphatidylcholine (DPPC) and sphingomyelin (B164518) (SM). These studies have shown subtle differences in the way cholesterol interacts with these lipids, which is significant for understanding the formation of lipid rafts and other membrane microdomains. nih.gov
Table 2: Deuterium NMR Findings of Deuterated Cholesterol in Model Membranes
| Investigated Property | Technique | Key Finding | Reference |
|---|---|---|---|
| Molecular Order Parameter | ²H-NMR Quadrupolar Splitting | High molecular order parameter (S_mol ≈ 0.8-0.95), indicating a highly ordered state within the bilayer. | nih.govrsc.org |
| Molecular Motion | ²H-NMR Relaxation Times (T1, T2e) | The correlation time for molecular motion is in the nanosecond range (e.g., ~3.5 x 10⁻⁹ s), which is slower than surrounding lipids. | nih.gov |
| Orientation | Oriented Sample ²H-NMR | Cholesterol maintains a relatively constant upright orientation with respect to the membrane normal across a range of temperatures. | nih.govrsc.org |
| Interaction with Sphingomyelin | Multinuclear Solid-State NMR | Cholesterol disrupts the gel phase of sphingomyelin and increases acyl chain ordering in the liquid crystalline phase, with a solubility limit of approximately 50 mol%. | nih.gov |
The use of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, with its specific deuteration pattern on the A-ring, allows for a focused investigation of the behavior of this part of the sterol nucleus, which is critical for its interactions with the polar headgroups of phospholipids and with membrane proteins.
Role of 3ss,5a Cholestan 2,2,3,4,4 D5 3 Ol in Pre Clinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations
Assessment of Pharmacokinetic Profiles in Animal Models
The use of stable isotope-labeled compounds, such as (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI), is a cornerstone of modern pharmacokinetic (PK) research in animal models. These labeled molecules act as tracers and internal standards, enabling researchers to conduct detailed investigations without the need for radioactive materials. nih.gov
Absorption, Distribution, and Elimination Studies of Steroidal Compounds
In preclinical animal models, deuterated sterols are instrumental for elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic steroidal compounds and related molecules. By co-administering a deuterated standard with the compound of interest, researchers can accurately track the parent drug and its metabolites in various tissues and biofluids. This approach has been validated in studies comparing stable isotope methods with older radiolabeling techniques, demonstrating excellent agreement in results for cholesterol absorption in monkeys. nih.gov
The stability of the deuterium (B1214612) label is crucial for the integrity of these studies. Research has confirmed that the deuterium labels on sterol backbones, including those on microbiological degradation products like coprostanol, remain stable during intestinal passage, ensuring reliable tracing. nih.gov This stability allows for precise quantification in fecal samples to determine absorption rates. nih.gov The selection of the internal standard is critical, as it should have a mass close to the analyte of interest without causing interference. sigmaaldrich.com
Evaluation of Drug-Induced Changes in Sterol Homeostasis
Pharmacological interventions can significantly alter the delicate balance of sterol homeostasis, impacting the synthesis, transport, and catabolism of cholesterol and other sterols. nih.gov (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is employed as an internal standard in mass spectrometry assays to precisely quantify fluctuations in endogenous sterol levels following drug administration. sigmaaldrich.comcreative-proteomics.com
For example, studies investigating the effects of plant sterols on cholesterol metabolism utilize these methods to measure changes in key regulatory molecules. Research has shown that certain plant sterols, like stigmasterol, can disrupt cholesterol homeostasis by inhibiting the processing of sterol regulatory element-binding protein-2 (SREBP-2) and activating the liver X receptor (LXR). nih.gov The accumulation of dietary plant sterols in animal models led to a significant reduction in total adrenal sterol content, primarily due to a decrease in cholesteryl esters. nih.gov
The ability to accurately measure a comprehensive profile of sterols and their oxidized metabolites (oxysterols) provides deep insights into the mechanisms of drug action. nih.govcreative-proteomics.com High-precision quantification, enabled by stable isotope-labeled internal standards, is essential for detecting subtle but significant drug-induced metabolic shifts. creative-proteomics.com
Application in Pharmacodynamic Studies to Understand Mechanisms of Action in Research Systems
Beyond its role in PK, (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol is a valuable tool in pharmacodynamic (PD) studies. In this context, it is not the active agent but rather facilitates the measurement of biomarkers that are central to a drug's mechanism of action. sigmaaldrich.com Many disease processes and drug responses involve changes in sterol metabolism. nih.gov
For instance, the activity of enzymes like cytochrome P450 3A4 (CYP3A4) can be assessed by measuring the levels of specific oxysterols, such as 4β-Hydroxycholesterol. creative-proteomics.com By using a deuterated internal standard like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, researchers can reliably quantify these biomarkers in preclinical models, linking drug exposure to a specific biological response. This helps to elucidate the pathways through which a drug exerts its therapeutic or toxic effects. The precision afforded by these methods allows for the simultaneous analysis of numerous sterols, providing a comprehensive snapshot of the metabolic landscape. creative-proteomics.com
Bioavailability and Metabolic Fate of Exogenous Sterols in Non-Human Systems
Understanding the bioavailability and metabolic fate of exogenous sterols is crucial, as these compounds can be both dietary components and therapeutic agents. avantiresearch.com Deuterated tracers, including compounds structurally related to (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, are ideal for these investigations.
Studies in rats using non-deuterated cholestanol (B8816890) have shown that it is absorbed from the intestine, although less efficiently than cholesterol. nih.gov Once absorbed, it is deposited in the liver and can interfere with cholesterol absorption. nih.gov Unlike cholesterol, however, cholestanol feeding in rats was found to significantly increase the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov This indicates that despite their structural similarity, cholestanol does not exert the same feedback inhibition on cholesterol biosynthesis as cholesterol does. nih.gov Furthermore, a portion of the absorbed cholestanol is metabolized into allocholic acid and allochenodeoxycholic acid, which are then excreted in the bile. nih.gov
The use of stable isotopes allows for the differentiation between the administered exogenous sterol and the endogenous pool, providing clear data on absorption efficiency, tissue distribution, and conversion to various metabolites. nih.govnih.gov This approach has been successfully used to trace the metabolism of deuterated cholesterol and progesterone (B1679170) in various animal models, from algae to frogs, revealing species-specific metabolic pathways. nih.gov
Data Tables
Table 1: Effects of Cholestanol Feeding on Hepatic Parameters in Rats Data derived from a study on the comparative effects of cholestanol and cholesterol in rats. nih.gov
| Parameter | Control Diet | 2% Cholestanol Diet | Percentage Change |
| Total Liver Sterol (mg/g) | 2.20 | 3.26 | +48% |
| Hepatic Cholestanol (mg/g) | Not Reported | 1.4 | - |
| HMG-CoA Reductase Activity (pmol/mg/min) | 150.3 | 397.0 | +164% |
Table 2: Comparison of Cholesterol Absorption Measurement Methods in Monkeys Data from a study evaluating deuterated sterols for measuring cholesterol absorption. nih.gov
| Method | Mean Absorption (%) | Range of Absorption (%) | Mean Coefficient of Variation (%) |
| Stable Isotope Method | 60% | 49% - 73% | 7.1% |
| Radioactive Isotope Method | 62% | 51% - 69% | 5.7% |
Theoretical and Computational Approaches Integrating Deuterated Cholestane Data
Metabolic Flux Analysis (MFA) and Mass Isotopomer Distribution Analysis (MIDA)
Metabolic Flux Analysis (MFA) and Mass Isotopomer Distribution Analysis (MIDA) are powerful techniques for quantifying the rates of metabolic pathways in vivo. nih.govnih.gov By using stable isotope-labeled compounds, such as deuterated cholestanes, researchers can trace the movement of atoms through a metabolic network. nih.gov
The use of stable isotope tracers, including deuterium-labeled compounds, is fundamental to modeling intracellular metabolic fluxes. nih.gov These labeled molecules are introduced into a biological system, and their incorporation into various metabolites is tracked over time. nih.gov This information, combined with a stoichiometric model of the relevant metabolic pathways, allows for the calculation of the flux, or rate, of each reaction in the network. nih.gov
For instance, in the context of cholesterol biosynthesis, deuterium (B1214612) from labeled water (D₂O) or deuterated precursors can be incorporated into cholesterol and its intermediates. By measuring the degree of deuterium enrichment in these molecules, it is possible to quantify the rate of cholesterol synthesis. While direct studies on (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol are not prevalent in publicly available research, the principles of MFA would apply to tracing its metabolic conversion to other sterols or its role in metabolic pathways. The metabolism of cholestanol (B8816890), a closely related compound, has been investigated using isotope kinetic techniques, which share a theoretical basis with MFA. Such studies have provided insights into neutral sterol synthesis and its dysregulation in diseases like cerebrotendinous xanthomatosis.
MIDA is a specific application of MFA that analyzes the distribution of mass isotopomers in a polymer-like molecule, such as a fatty acid or cholesterol, synthesized from a labeled precursor. nih.gov By examining the pattern of isotopomer abundances, MIDA can determine the isotopic enrichment of the true precursor pool and the fractional contribution of de novo synthesis to the product pool. This technique has been successfully applied to measure cholesterol biosynthesis.
A hypothetical application of MIDA using (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol could involve administering this compound and then measuring the mass isotopomer distribution of its metabolic products. This would provide detailed information about the pathways through which it is metabolized and the rate of these transformations.
The data generated from stable isotope tracing experiments is complex, requiring sophisticated computational frameworks for interpretation. These frameworks typically involve several steps:
Data Preprocessing: Raw data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy must be processed to identify labeled compounds and quantify their isotopic enrichment.
Metabolic Network Modeling: A detailed model of the relevant metabolic pathways is constructed, including all known reactions, substrates, and products.
Flux Estimation: Mathematical algorithms are used to estimate the metabolic fluxes that best explain the observed isotope labeling patterns. This often involves solving a system of algebraic and differential equations.
Statistical Analysis: Statistical methods are employed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Several software packages and computational tools are available to facilitate these analyses. These tools provide a platform for building metabolic models, simulating isotope labeling patterns, and fitting experimental data to estimate fluxes.
Table 1: Selected Computational Tools for Stable Isotope Tracing Data Analysis
| Tool | Description | Key Features |
| MetaboAnalyst | A web-based platform for comprehensive metabolomics data analysis. | Includes modules for pathway analysis and enrichment analysis that can be applied to isotope tracing data. |
| XCMS | A widely used software for processing mass spectrometry-based metabolomics data. | Can be adapted for the analysis of stable isotope labeling data to detect and quantify labeled features. |
| MFAssist | A suite of tools for performing metabolic flux analysis. | Provides functionalities for model construction, flux simulation, and parameter estimation. |
| INCA | An open-source software for isotopically non-stationary metabolic flux analysis. | Allows for the analysis of time-course labeling data to determine dynamic metabolic fluxes. |
These computational frameworks are essential for extracting meaningful biological insights from the complex datasets generated in stable isotope tracing studies involving compounds like deuterated cholestanes.
Molecular Dynamics Simulations of Sterol-Protein and Sterol-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of sterols, MD simulations can provide detailed insights into their interactions with proteins and cell membranes at an atomic level. nih.gov While specific MD studies on (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol are not readily found, the extensive research on cholesterol provides a strong basis for understanding how such a deuterated analog would behave.
MD simulations have been instrumental in elucidating the role of cholesterol in modulating the physical properties of cell membranes, such as fluidity, thickness, and permeability. These simulations can also reveal specific interactions between cholesterol and membrane-embedded proteins, which can influence protein conformation and function.
The introduction of deuterium into a molecule like cholestanol can have subtle effects on its properties, which could be investigated using MD simulations. For example, the increased mass of deuterium compared to hydrogen could slightly alter the vibrational modes and intermolecular interactions of the molecule. While these effects are generally small, they could have measurable consequences for the dynamics of sterol-protein and sterol-membrane interactions.
Table 2: Key Parameters from Molecular Dynamics Simulations of Cholesterol in Membranes
| Parameter | Description | Typical Findings for Cholesterol |
| Order Parameter (SCD) | A measure of the orientational order of the C-H bonds in the lipid acyl chains. | Cholesterol increases the order of surrounding lipid chains, leading to a more condensed and less fluid membrane. |
| Area per Lipid | The average surface area occupied by a single lipid molecule in the membrane. | The presence of cholesterol generally decreases the area per lipid, indicating a condensing effect. |
| Bilayer Thickness | The distance between the headgroups of the two leaflets of the lipid bilayer. | Cholesterol can increase the thickness of the membrane. |
| Lateral Diffusion Coefficient | A measure of how quickly lipid and sterol molecules move within the plane of the membrane. | Cholesterol typically reduces the lateral diffusion of lipids. |
MD simulations could be employed to compare these parameters for membranes containing (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol versus its non-deuterated counterpart. This would allow for a theoretical prediction of how the deuterium labeling might affect membrane properties and interactions with membrane proteins.
Cheminformatics and Data Analysis for Deuterated Lipidomics and Metabolomics
Cheminformatics combines computational and informational techniques to solve problems in chemistry. In the context of deuterated lipidomics and metabolomics, cheminformatics plays a crucial role in data analysis, metabolite identification, and pathway mapping.
The analysis of data from experiments using deuterated compounds like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol presents unique challenges. The incorporation of deuterium atoms leads to a mass shift in the molecule and its metabolites, which must be accurately detected and quantified by mass spectrometry. Furthermore, the resulting isotopic patterns can be complex, requiring specialized algorithms for their interpretation.
Cheminformatics tools are essential for:
Automated Peak Detection and Alignment: Identifying and aligning the peaks corresponding to deuterated and non-deuterated forms of metabolites across multiple samples.
Isotopologue and Isotopomer Analysis: Deconvoluting the mass spectra to determine the distribution of different isotopologues (molecules with the same chemical formula but different isotopic compositions) and isotopomers (molecules with the same number of each isotope but at different positions).
Metabolite Identification: Matching the experimental mass spectra to databases of known compounds, taking into account the mass shifts due to deuterium labeling.
Pathway Analysis: Mapping the identified deuterated metabolites onto known metabolic pathways to understand their biological context.
Several software platforms are available for the analysis of metabolomics and lipidomics data, some of which have functionalities specifically designed for handling stable isotope labeling data.
Table 3: Software and Databases for Deuterated Lipidomics and Metabolomics Data Analysis
| Resource | Type | Description |
| Lipid MAPS | Database | A comprehensive resource for lipid structures, nomenclature, and pathways. |
| Metlin | Database | A large repository of metabolite mass spectral data that can be used for identification. |
| MZmine | Software | An open-source software for mass spectrometry data processing, with modules for isotope pattern analysis. |
| Compound Discoverer | Software | A commercial software platform for small molecule identification and analysis, with tools for stable isotope labeling experiments. |
The application of these cheminformatics tools is critical for transforming the raw data from deuterated lipidomics and metabolomics studies into meaningful biological knowledge about the roles of compounds such as (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol.
Future Directions and Emerging Research Frontiers for Deuterated Cholestanes
Integration with Advanced Multi-Omics Technologies (e.g., Lipidomics, Metabolomics)
The integration of deuterated cholestanes into multi-omics workflows is set to revolutionize the study of lipid and metabolite networks. In lipidomics and metabolomics, which aim to comprehensively identify and quantify all lipids and metabolites in a biological system, accuracy and precision are paramount. Deuterated standards like ACI are chemically almost identical to their endogenous counterparts but are distinguishable by mass spectrometry due to their increased mass. This property makes them ideal internal standards for quantitative analyses. scielo.brresearchgate.net
By adding a known amount of a deuterated standard to a sample at the beginning of the analytical process, researchers can correct for sample loss during extraction and variations in instrument response. eurofinsus.com This is crucial for obtaining accurate quantitative data in complex biological matrices. The use of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol can significantly enhance the reliability of methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the workhorses of modern lipidomics. nih.govcreative-proteomics.comcreative-proteomics.com
Future research will likely see the development of comprehensive panels of deuterated sterol standards to cover a wider range of the sterolome. This will enable more robust, systems-level analyses of how sterol metabolism is altered in various diseases. nih.gov Multi-omics studies combining lipidomics with transcriptomics and proteomics can reveal intricate regulatory networks, providing a more holistic view of cellular processes. nih.govnih.gov For instance, correlating changes in the sterol profile, accurately measured using deuterated standards, with gene and protein expression data can uncover novel enzymes, transporters, and regulatory factors involved in sterol homeostasis.
Table 1: Application of Deuterated Standards in Multi-Omics
| Technology | Role of Deuterated Cholestane (B1235564) (e.g., ACI) | Research Application | Potential Insights |
|---|---|---|---|
| Lipidomics (LC-MS/MS) | Internal standard for accurate quantification of sterols and their metabolites. creative-proteomics.com | Profiling sterol composition in healthy vs. diseased tissues. | Identification of disease-specific lipid biomarkers and dysregulated metabolic pathways. nih.gov |
| Metabolomics (GC-MS) | Internal standard for quantification of sterol precursors and breakdown products. eurofinsus.comaocs.org | Investigating the impact of drugs or diet on sterol metabolism. | Understanding the mechanism of action of therapeutic interventions and nutritional effects. |
| Fluxomics | Tracer to follow the metabolic fate of sterol backbones. | Measuring the rate of cholesterol synthesis and turnover in living cells or organisms. | Quantifying the dynamics of metabolic pathways in real-time. |
| Integrative Omics | Anchor point for data normalization across different omics layers. | Combining lipidomic, transcriptomic, and proteomic data from the same samples. nih.gov | Building comprehensive models of cellular regulation and identifying novel therapeutic targets. |
Development of Novel Analytical Platforms for High-Throughput Screening of Sterol Modulators
The discovery of new drugs that modulate sterol metabolism and function is a significant area of pharmaceutical research. High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to alter a specific biological process. nih.gov The development of robust and sensitive HTS assays is critical for identifying new therapeutic leads.
Deuterated cholestanes can be instrumental in creating next-generation HTS platforms based on mass spectrometry. These assays can directly measure the enzymatic conversion of a deuterated substrate to its product, providing a highly specific and quantitative readout of enzyme activity. For example, an assay could be designed to screen for inhibitors of a key enzyme in the cholesterol biosynthesis pathway by monitoring the formation of a specific deuterated sterol product.
The advantages of using deuterated compounds in HTS include high sensitivity, low background signal, and the ability to multiplex, i.e., to test for multiple enzyme activities in a single well. This approach is a significant improvement over traditional fluorescence- or luminescence-based assays, which can be prone to interference from colored or fluorescent compounds in the screening library.
Future developments will focus on miniaturizing these mass spectrometry-based assays and integrating them with automated liquid handling systems to increase throughput and reduce costs. This will enable the screening of much larger and more diverse chemical libraries, increasing the probability of discovering novel modulators of sterol function.
Innovative Applications in In Vitro and Ex Vivo Organoid/Tissue Models for Sterol Dynamics
Organoids and tissue models are three-dimensional cell cultures that more closely mimic the structure and function of real organs compared to traditional two-dimensional cell cultures. These advanced models provide a powerful platform for studying complex biological processes, including sterol dynamics, in a more physiologically relevant context. nih.gov
The use of deuterated cholestanes as tracers in these models can provide unprecedented insights into how sterols are absorbed, transported, and utilized within a tissue. nih.gov For example, by adding (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol to the culture medium of intestinal organoids, researchers can track its uptake by different cell types and its subsequent metabolic fate. This can help to elucidate the mechanisms of cholesterol absorption and the effects of genetic mutations or drug compounds on this process.
Furthermore, these studies can be extended to investigate intercellular sterol trafficking. By co-culturing different cell types, one labeled with a deuterated sterol and the other unlabeled, it is possible to monitor the transfer of the labeled sterol between cells. nih.gov This approach could be used to study the role of sterol transport in processes like nerve myelination or foam cell formation in atherosclerosis.
Table 2: Research Questions Addressable with Deuterated Cholestanes in Advanced Models
| Model System | Research Question | Deuterated Compound Application | Expected Outcome |
|---|---|---|---|
| Intestinal Organoids | How are dietary sterols absorbed and processed by enterocytes? | Tracer added to culture medium. | Mapping the pathways of sterol uptake, esterification, and secretion into lipoproteins. |
| Liver Spheroids/Organoids | What is the regulation of cholesterol synthesis and bile acid production? | Tracer for metabolic flux analysis. | Quantifying the rates of key metabolic pathways under different physiological conditions. |
| Brain Organoids | How is cholesterol transported between neurons and glial cells? | Intercellular transfer studies. | Understanding the role of sterol dynamics in brain development and neurodegenerative diseases. |
| Adipose Tissue Explants | What is the impact of obesity on sterol storage and release from fat cells? | Pulse-chase labeling experiments. | Elucidating the mechanisms of lipid droplet formation and turnover. |
Potential for Advancements in Isotope-Based Imaging Techniques in Research Settings
While deuterated compounds are not directly visualized with techniques like PET or SPECT, they are central to emerging imaging modalities like Deuterium (B1214612) Metabolic Imaging (DMI). nih.govnih.gov DMI is a magnetic resonance imaging (MRI)-based technique that can map the metabolic fate of deuterated substrates in three dimensions. nih.gov By administering a deuterated molecule like (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol, researchers could potentially visualize its distribution and conversion in living organisms, including animal models of disease, without the use of ionizing radiation.
Another powerful technique is secondary ion mass spectrometry (SIMS) imaging, which can visualize the subcellular distribution of labeled molecules with high spatial resolution. By using a deuterated sterol, researchers can generate maps of its localization within cells and tissues, providing insights into its trafficking between different organelles.
The development of "matchout-deuterated" cholesterol, where the level of deuteration is specifically controlled, has been valuable for neutron scattering studies to determine the precise location and orientation of cholesterol within lipid membranes. nih.gov This approach could be applied to other deuterated cholestanes to study their interactions with membrane proteins and other lipids in complex biological membranes. nih.gov
Future advancements in this area will depend on the synthesis of more complex and specifically labeled deuterated sterols, as well as improvements in the sensitivity and resolution of the imaging technologies. nih.govbioengineer.org The combination of these advanced imaging techniques with the use of deuterated tracers holds the promise of visualizing sterol dynamics in unprecedented detail, from the level of single cells to whole organisms.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI) with high isotopic purity?
- The synthesis of deuterated cholestanol derivatives typically involves selective hydrogen-deuterium exchange or deuterated precursor incorporation. For example, 5-α-Cholestan-3β-ol-2,2,3α,4,4-d5 (C27H43D5O) is synthesized with 98 atom% D purity using controlled deuteration techniques, as noted in reagent catalogs . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to minimize isotopic scrambling. Validation via NMR or mass spectrometry is critical to confirm isotopic labeling positions and purity.
Q. How can researchers characterize the stereochemical configuration of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol (ACI)?
- Stereochemical analysis relies on NMR spectroscopy , particularly H- and C-NMR, to resolve axial/equatorial proton environments and confirm the 3β-hydroxyl configuration. For example, 5α-Cholestan-3β-ol derivatives exhibit distinct coupling constants (e.g., J ~3–4 Hz for axial protons) and chemical shifts (e.g., δ 3.5–3.6 ppm for the hydroxyl-bearing proton) . X-ray crystallography may also resolve absolute configuration if suitable crystals are obtained.
Q. What are the applications of deuterated cholestanol derivatives in metabolic or structural studies?
- Deuterated analogs like ACI are used as isotopic tracers in lipid metabolism studies (e.g., cholesterol biosynthesis pathways) or as internal standards in mass spectrometry to enhance quantification accuracy. The 2,2,3,4,4-d5 labeling pattern minimizes interference with functional groups, ensuring reliable detection in complex matrices .
Advanced Research Questions
Q. How does the thermodynamic stability of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol compare to its non-deuterated counterpart?
- Thermodynamic properties, such as melting points and enthalpy of fusion (), are critical for stability assessments. For 5α-Cholestan-3β-ol, at 385.8 K, as determined by differential scanning calorimetry (DSC) . Deuterated versions may exhibit slight shifts due to isotopic mass effects, which can be quantified via comparative DSC or computational modeling (e.g., density functional theory).
Q. What mechanistic insights can be gained from studying the oxidation of (3ss,5a)-Cholestan-2,2,3,4,4-d5-3-ol to its ketone derivative?
- Oxidation with Jones reagent (CrO-HSO) converts 5α-Cholestan-3β-ol to 5α-Cholestan-3-one, confirmed by IR (C=O stretch at 1709 cm) and optical rotation () . Deuterated analogs may reveal kinetic isotope effects (KIEs) in the reaction pathway. For instance, deuteration at C-3 could slow hydroxyl oxidation due to altered C-H/D bond cleavage rates, measurable via kinetic studies or isotopic labeling tracking.
Q. How can contradictions in spectral data for cholestanol derivatives be resolved during structural elucidation?
- Discrepancies in NMR or mass spectra often arise from impurities, stereoisomers, or isotopic interference. For example, deuterated species may produce split peaks in H-decoupled NMR. Cross-validation with high-resolution mass spectrometry (HRMS) and independent synthesis of reference standards (e.g., non-deuterated controls) can clarify ambiguities .
Methodological Guidance
Q. What protocols are recommended for analyzing deuterated cholestanol derivatives via GC-MS?
- Sample derivatization (e.g., silylation of the hydroxyl group) enhances volatility. Use a DB-5MS column with a temperature gradient (50–300°C at 10°C/min) and electron ionization (EI) at 70 eV. Monitor deuterated ions (e.g., m/z 388 [M+H] for non-deuterated analogs) and apply isotopic abundance correction algorithms to account for natural C contributions .
Q. How should researchers design experiments to study isotopic effects in cholestanol derivatives?
- Comparative studies using deuterated vs. non-deuterated compounds are essential. For example, measure reaction rates (e.g., esterification, oxidation) under identical conditions to quantify KIEs. Use computational tools (e.g., Gaussian software) to model vibrational frequencies and bond dissociation energies influenced by deuterium substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
